![molecular formula C17H14Cl2N2O3S2 B3006340 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895468-68-5](/img/structure/B3006340.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide" is a chemical entity that appears to be related to various biologically active molecules discussed in the provided papers. These papers describe the synthesis and biological activities of different sulfonamide derivatives, which are known for their antimicrobial and antiproliferative properties. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied, such as the presence of a benzo[d]thiazol moiety and a sulfonyl group .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with different sulfonamide derivatives. For example, paper describes the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives through the interaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine. Similarly, paper presents a novel synthesis of benzo[d]-1,2-thiazole-1,1-dioxides via directed lithiation of N-(phenylsulfonyl)-propanamides. These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which is a common feature in the compounds described in the papers. For example, paper discusses the characterization of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives using spectroscopic techniques. The molecular structure of the compound of interest would likely be elucidated using similar techniques, such as IR, NMR, and possibly X-ray crystallography, as demonstrated in paper .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thiadiazole and thiazolidine moieties in the compounds synthesized in paper suggest that the compound may also undergo reactions typical of these heterocyclic systems, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro and methyl groups, as well as the sulfonyl group, would influence these properties. The papers do not provide specific data on the compound , but similar compounds, such as those in paper , have been tested for their urease inhibitory potential and cytotoxic behavior, indicating that the compound of interest may also exhibit biological activities worth investigating.
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
- Sulfonamides, including compounds similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, have been utilized to create effective antiproliferative agents. A study demonstrated the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with significant cytotoxic activity against human cell lines, including lung and liver carcinoma (Abd El-Gilil, 2019).
Antiviral Activity
- Derivatives of this compound have shown potential in antiviral applications. Research involving the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed some compounds with anti-tobacco mosaic virus activity (Chen et al., 2010).
Anticancer Agents
- Certain derivatives have been synthesized with a focus on anticancer activity. For instance, indapamide derivatives showed proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).
Anticonvulsant Agents
- Some derivatives containing a sulfonamide thiazole moiety were synthesized for their anticonvulsant activity. A particular compound showed significant effects in protecting against picrotoxin-induced convulsion (Farag et al., 2012).
DNA Binding and Cleavage
- Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, indicated their potential in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).
Enzyme Inhibition
- Studies have shown the effectiveness of halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, similar to the compound , as inhibitors of carbonic anhydrase isozymes, suggesting potential antitumor applications (Ilies et al., 2003).
Alzheimer’s Disease Treatment
- A series of derivatives were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds showed promising results in enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).
Antibacterial Activity
- Some sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-10-2-7-13(19)16-15(10)21-17(25-16)20-14(22)8-9-26(23,24)12-5-3-11(18)4-6-12/h2-7H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRMMZDEFHCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.